4-[(2,5-Difluorophenyl)methyl]piperidine
Overview
Description
The compound "4-[(2,5-Difluorophenyl)methyl]piperidine" is a derivative of piperidine, which is a class of compounds known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are often explored for their potential as ligands for various receptors, and modifications to their structure can significantly alter their affinity and selectivity for these targets .
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. Starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate are commonly used, and the processes can yield reasonable overall yields, as seen in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a yield of 62.4%. The structures of intermediates and target compounds are typically confirmed using techniques like 1H NMR .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various computational and analytical techniques. For instance, single crystal X-ray diffraction can be used to determine the crystal structure, as seen with 4-piperidinecarboxylic acid hydrochloride, which adopts an orthorhombic space group and features a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . Density Functional Theory (DFT) calculations, including B3LYP/6-311++G(d, p) basis set, can be employed to examine the optimized molecular geometry and reactive parameters of these compounds .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be explored through computational evaluations, such as analyzing the frontier molecular orbitals (HOMO-LUMO) and mapping the Molecular Electrostatic Potential (MEP) to identify reactive sites. The energy difference between HOMO and LUMO provides insights into the stability and reactivity of the molecule. Additionally, topological parameters from the Quantum Theory of Atoms in Molecules (QTAIM) framework, Reduced Density Gradient (RDG), and Noncovalent Interactions (NCI) can be used to describe various intermolecular forces and interactions within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as log P values, can be estimated using HPLC analysis. These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. In vitro receptor binding assays can be used to determine the affinity and selectivity of these compounds for specific receptors, such as σ-1 and σ-2 receptors. The dissociation constants and the ratio of Ki (σ-2/σ-1) provide valuable information on the potential of these compounds as ligands for receptor studies .
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNPXKKKCNDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633319 | |
Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Difluorophenyl)methyl]piperidine | |
CAS RN |
150019-62-8 | |
Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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